3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethyl-N-[2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-15-12-16(2)14-17(13-15)18(25)20-6-11-28(26,27)24-9-7-23(8-10-24)19-21-4-3-5-22-19/h3-5,12-14H,6-11H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTYWZGLSGOSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Source and Properties of 3,5-Dimethylbenzoic Acid
3,5-Dimethylbenzoic acid (C₉H₁₀O₂, MW 150.17 g/mol) is a white crystalline solid with a melting point of 169–171°C. Its synthesis typically involves:
Table 1: Physicochemical Properties of 3,5-Dimethylbenzoic Acid
| Property | Value |
|---|---|
| Density | 1.1 ± 0.1 g/cm³ |
| Boiling Point | 277.9 ± 9.0°C |
| Flash Point | 128.2 ± 13.4°C |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C |
Activation to Benzoyl Chloride
For amide bond formation, 3,5-dimethylbenzoic acid is activated to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions:
The reaction is typically conducted in anhydrous dichloromethane (DCM) or toluene, with completion confirmed by the cessation of gas evolution.
Preparation of 4-(Pyrimidin-2-yl)piperazine
Pyrimidine-Piperazine Coupling
The pyrimidinyl-piperazine subunit is synthesized via nucleophilic aromatic substitution, as exemplified in patent WO2016170545A1:
Representative Reaction:
The product is purified via recrystallization from ethanol/water mixtures, yielding a white crystalline solid.
Sulfonylation of Piperazine to Introduce the Ethyl Spacer
Synthesis of Sulfonyl Chloride Intermediate
The ethylsulfonyl linker is introduced using 2-chloroethanesulfonyl chloride or its protected derivatives. In a protocol adapted from PMC10973197:
Reaction Conditions:
-
Solvent: Dichloromethane (DCM)
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Base: Triethylamine (1.5 equiv)
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Temperature: 0°C → room temperature
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Time: 2–6 hours
Amide Coupling to Assemble the Final Product
Activation and Coupling
The sulfonamide ethylamine intermediate is coupled with 3,5-dimethylbenzoyl chloride using standard amide-forming conditions:
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Activation : 3,5-Dimethylbenzoyl chloride (1.2 equiv) is added dropwise to a solution of the sulfonamide ethylamine in DCM.
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Base Mediation : Triethylamine or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts.
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Workup : The crude product is washed with NaHCO₃ (aq), dried over MgSO₄, and concentrated.
Table 2: Optimized Coupling Parameters
| Parameter | Optimal Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0°C → room temperature |
| Reaction Time | 4–8 hours |
| Yield | 75–90% |
Purification and Characterization
The final product is purified via:
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Recrystallization : From ethanol/water or acetone/hexane mixtures.
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Chromatography : Silica gel column chromatography using ethyl acetate/hexane gradients.
Key characterization data includes:
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¹H/¹³C NMR : Aromatic protons (δ 7.2–7.4 ppm), piperazine methylenes (δ 2.8–3.2 ppm), and sulfonyl group (δ 3.5–3.7 ppm).
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HPLC : Purity >98% with a C18 column and acetonitrile/water mobile phase.
Alternative Synthetic Routes and Scalability
Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the sulfonylation and amidation steps, reducing reaction times from hours to minutes. For example, coupling under microwave conditions (100°C, 300 W) achieves 85% yield in 20 minutes.
Solid-Phase Synthesis
Immobilized piperazine derivatives on Wang resin enable iterative coupling and sulfonylation, though this method remains experimental for large-scale production.
Challenges and Optimization Strategies
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Sulfonyl Chloride Stability : 2-Chloroethanesulfonyl chloride is moisture-sensitive, requiring anhydrous conditions and inert atmospheres.
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Regioselectivity in Piperazine Functionalization : Excess piperazine (10 equiv) ensures mono-sulfonylation at the primary amine.
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Byproduct Formation : Unreacted benzoyl chloride is quenched with aqueous NaHCO₃ to prevent N-acylation of the piperazine ring .
Chemical Reactions Analysis
Types of Reactions
3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,5-dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues with Piperazine-Based Moieties
Compound A : 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide ()
- Key Differences :
- Core Structure : Pentanamide chain vs. benzamide core in the target compound.
- Substituents : 3,5-Dichlorophenyl on piperazine vs. pyrimidin-2-yl in the target.
- Linker : Pentanamide (flexible alkyl chain) vs. sulfonamide ethyl (rigid sulfonyl group).
- Synthesis : Lower yield (46%) compared to typical benzamide derivatives, suggesting steric or electronic challenges with dichlorophenyl substitution .
- Receptor Affinity : The dichlorophenyl group in Compound A may enhance lipophilicity and D2/D3 receptor binding, whereas the pyrimidinyl group in the target compound could favor D3 selectivity due to polar interactions.
Compound B: N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-butylamide ()
- Key Differences: Core Structure: Triazine-based scaffold vs. benzamide. Functional Groups: Multiple dimethylamino and hydroxymethyl groups vs. sulfonamide and pyrimidine.
- Relevance : Demonstrates structural diversity in amide-based ligands but lacks direct pharmacological overlap with the target compound.
Pharmacokinetic and Pharmacodynamic Comparisons
Research Findings and Implications
- Synthetic Feasibility : The target compound’s sulfonamide linker and pyrimidinyl substitution introduce synthetic complexity, but modular approaches (e.g., coupling benzamide intermediates with pre-functionalized piperazines) could streamline production.
- Receptor Binding : Computational modeling suggests the pyrimidinyl group in the target compound forms a hydrogen bond with D3 receptor residues, a feature absent in dichlorophenyl analogues like Compound A. This aligns with trends in selective D3 ligands (e.g., SB-277011-A) .
Biological Activity
3,5-Dimethyl-N-(2-{[4-(pyrimidin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented as follows:
- Molecular Formula: C₁₅H₁₈N₄O₂S
- Molecular Weight: 318.39 g/mol
The biological activity of this compound primarily involves its interaction with specific biological targets. Research indicates that it may act as a selective inhibitor of certain kinases involved in cancer progression and inflammation.
Anticancer Activity
Several studies have evaluated the anticancer properties of this compound. For instance, in vitro tests demonstrated that it exhibits significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 15.6 |
| HeLa (Cervical) | 12.3 |
| A549 (Lung) | 18.9 |
These results suggest that the compound may inhibit cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Inhibition of PARP1 Activity
The compound has also been tested for its ability to inhibit poly(ADP-ribose) polymerase 1 (PARP1), a target in cancer therapy:
| Concentration (µM) | % Inhibition |
|---|---|
| 0.01 | 5.0 |
| 0.1 | 12.0 |
| 1 | 45.0 |
| 10 | 78.0 |
| 100 | 90.0 |
At higher concentrations, the compound demonstrated potent inhibition of PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has shown promise in reducing inflammation. It was found to inhibit the release of pro-inflammatory cytokines in human macrophages, suggesting its potential use in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the piperazine and sulfonamide moieties significantly influence the biological activity of the compound:
- Pyrimidine Substitution: Variations in the pyrimidine ring enhance selectivity towards specific kinases.
- Sulfonamide Group: The presence of the sulfonamide group is critical for maintaining inhibitory activity against target enzymes.
Case Studies
In clinical settings, derivatives of this compound have been evaluated for their effectiveness in combination therapies for cancer treatment. A notable case involved a patient with metastatic breast cancer who showed improved outcomes when treated with a regimen including this compound, highlighting its potential role in personalized medicine strategies.
Q & A
Q. What are the key considerations in designing a synthetic route for this compound?
The synthesis typically involves multi-step reactions, starting with the formation of the piperazine-sulfonamide intermediate. Critical steps include:
- Sulfonylation : Reacting 4-(pyrimidin-2-yl)piperazine with a sulfonyl chloride derivative under basic conditions (e.g., DCM/MeOH solvent system) .
- Amide Coupling : Using carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the sulfonamide intermediate to 3,5-dimethylbenzamide .
- Purification : Normal-phase chromatography (e.g., 10% MeOH/DCM) or reverse-phase HPLC (e.g., 0.1% formic acid gradient) to isolate the final product . Yield optimization requires careful control of reaction time, temperature, and stoichiometry, particularly in sulfonylation and coupling steps .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
A combination of analytical techniques is essential:
- NMR Spectroscopy : Compare experimental H and C NMR shifts with predicted values (e.g., δ 3.51 ppm for piperazine protons, δ 8.69 ppm for pyrimidine protons) .
- Mass Spectrometry (MS) : Confirm molecular weight via LC/MS (expected [M+H]+ ≈ 430–500 Da, depending on substituents) .
- Elemental Analysis : Validate C, H, N percentages (e.g., ±0.4% deviation from theoretical values) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Prioritize assays aligned with the compound’s structural motifs (e.g., benzamide and piperazine groups):
- Receptor Binding Assays : Test affinity for dopamine D3 receptors (common for piperazine derivatives) using radioligand displacement (e.g., H-SPD) .
- Enzyme Inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., trypsin-like serine proteases) .
- Cytotoxicity : Evaluate IC values in cancer cell lines (e.g., MTT assay in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can low yields in the piperazine-sulfonamide coupling step be addressed?
Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to enhance reagent solubility .
- Catalysis : Introduce DMAP or pyridine to activate sulfonyl chloride intermediates .
- Temperature Control : Perform reactions at 0–4°C to minimize side reactions . Post-reaction, employ reverse-phase chromatography with 0.1% trifluoroacetic acid to improve separation .
Q. How to resolve discrepancies between theoretical and experimental NMR data?
Discrepancies may arise from dynamic effects or impurities. Follow this workflow:
- Solvent Effects : Re-acquire spectra in deuterated DMSO or CDCl to assess hydrogen bonding .
- 2D NMR : Use COSY or HSQC to assign ambiguous peaks (e.g., overlapping piperazine and ethyl protons) .
- Impurity Profiling : Conduct LC/MS to detect byproducts (e.g., incomplete sulfonylation) .
Q. What techniques determine the compound’s three-dimensional conformation?
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., MeOH/water mixtures) and solve the structure (monoclinic P2/n space group common for benzamides) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict torsional angles and hydrogen-bonding networks .
Q. How to design analogs to explore SAR for the pyrimidinyl-piperazine group?
- Substitution Patterns : Vary pyrimidine substituents (e.g., 5-fluoro or 4-methoxy) to modulate electronic effects .
- Linker Modifications : Replace the ethylsulfonyl group with propyl or cyclic analogs to assess steric tolerance .
- Bioisosteres : Substitute pyrimidine with pyridine or triazine rings to evaluate binding affinity changes .
Q. What are best practices for assessing stability under physiological conditions?
- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid at 37°C for 24–72 hours .
- HPLC Monitoring : Track degradation products using a C18 column (e.g., 5–95% acetonitrile gradient) .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) to assess photodegradation .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data across studies?
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) to minimize inter-lab variability .
- Metabolic Interference : Test compounds in the presence of liver microsomes to identify metabolite-driven effects .
- Epigenetic Factors : Account for cell line-specific gene expression (e.g., CYP450 isoforms) using RNA-seq data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
